molecular formula C15H10F2N2O3S2 B2536986 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide CAS No. 896298-47-8

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide

Cat. No.: B2536986
CAS No.: 896298-47-8
M. Wt: 368.37
InChI Key: WJWXXQUBGPOTNG-UHFFFAOYSA-N
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Description

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide is a synthetic compound known for its diverse applications in scientific research. It is a small molecule with a molecular weight of 335.4 g/mol and a molecular formula of C14H9F2N3O3S. This compound is characterized by the presence of a benzothiazole ring substituted with fluorine atoms and a methanesulfonyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide typically involves the reaction of 4,6-difluoro-1,3-benzothiazole with 3-methanesulfonylbenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as an anti-inflammatory and anti-cancer agent.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The compound is believed to act as an inhibitor of several enzymes, including cytochrome P450 enzymes, proteases, and kinases. It also modulates several G-protein coupled receptors. These interactions result in the inhibition of inflammatory mediators, expression of pro-inflammatory genes, and activation of NF-κB signaling pathways. Additionally, it exhibits anti-bacterial, anti-fungal, and anti-viral effects.

Comparison with Similar Compounds

Similar Compounds

    N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: Known for its anti-inflammatory and analgesic activities.

    N’-(4,6-difluoro-1,3-benzothiazol-2-yl)propanehydrazide: Used in similar biochemical studies.

    N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(1-piperidinylsulfonyl)benzamide: Another compound with similar structural features and applications.

Uniqueness

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide stands out due to its specific substitution pattern, which imparts unique chemical properties and biological activities. Its ability to inhibit a broad range of enzymes and modulate receptor activity makes it a valuable tool in scientific research.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2O3S2/c1-24(21,22)10-4-2-3-8(5-10)14(20)19-15-18-13-11(17)6-9(16)7-12(13)23-15/h2-7H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJWXXQUBGPOTNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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